N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).
Pyrimidine Ring Formation: The pyrimidine ring is then constructed through a series of condensation reactions involving suitable starting materials like amidines and β-diketones.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry:
Pharmaceuticals: The compound can be used in the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Agriculture: It may be used in the formulation of agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . The compound may also induce apoptosis in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
7-(benzyloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: Another triazolopyrimidine derivative with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: A related scaffold that also exhibits enzyme inhibitory properties and potential therapeutic applications.
Uniqueness: N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to the presence of the 3-methoxyphenyl and 3-methyl groups, which may enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness can lead to improved biological activity and reduced side effects compared to other similar compounds.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-18-12-10(16-17-18)11(13-7-14-12)15-8-4-3-5-9(6-8)19-2/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKNMAUEDSYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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